(|A-Ala8)-Neurokinin A (4-10) is a synthetic peptide derived from neurokinin A, which belongs to the tachykinin family of neuropeptides. This compound is primarily recognized for its role as a selective agonist for the neurokinin 2 receptor, influencing various physiological processes such as smooth muscle contraction, pain modulation, and inflammation. The full chemical name is (|A-Ala8)-Neurokinin A (4-10), and its CAS number is 122063-01-8.
(|A-Ala8)-Neurokinin A (4-10) is synthesized in laboratories using solid-phase peptide synthesis techniques. It is classified under the category of neuropeptides, specifically as a tachykinin, which are known for their involvement in neurotransmission and various biological functions. Its molecular formula is with a molecular weight of approximately 780.93 g/mol .
The synthesis of (|A-Ala8)-Neurokinin A (4-10) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin.
In industrial settings, automated peptide synthesizers enhance efficiency and yield, followed by purification through high-performance liquid chromatography (HPLC) and lyophilization for stability.
(|A-Ala8)-Neurokinin A (4-10) consists of a sequence of amino acids that form its unique structure. The specific sequence includes modifications that enhance its activity at the neurokinin 2 receptor.
(|A-Ala8)-Neurokinin A (4-10) can participate in several chemical reactions:
(|A-Ala8)-Neurokinin A (4-10) acts primarily by binding to the neurokinin 2 receptor, which leads to the activation of various intracellular signaling pathways. This interaction results in the release of secondary messengers such as calcium ions, which mediate physiological responses including:
(|A-Ala8)-Neurokinin A (4-10) has significant applications in various fields:
Tachykinin receptors (neurokinin receptors) are G protein-coupled receptors (GPCRs) activated by endogenous peptide ligands, primarily substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). Three subtypes exist:
Ligand specificity is governed by peptide C-terminal sequences. While endogenous tachykinins exhibit cross-reactivity, modified peptide fragments enable receptor-selective targeting [1] [5].
Table 1: Tachykinin Receptor Subtypes and Functional Correlates
Receptor | Primary Ligand | Key Physiological Roles | Functional Assays |
---|---|---|---|
NK1 | Substance P | Neurogenic inflammation, pain, emesis | Salivation, hypotension, plasma extravasation |
NK2 | Neurokinin A | Smooth muscle contraction (GI, respiratory, bladder) | Bronchospasm, bladder motility |
NK3 | Neurokinin B | Hormone release, neuronal depolarization | Central nervous system excitation |
Neurokinin A (NKA), a decapeptide (HKTDSFVGLM-NH₂), binds all receptors but favors NK2. Truncated analogs like NKA(4-10) (DSFVGLM-NH₂) retain core bioactivity but exhibit reduced selectivity. Strategic amino acid substitutions enhance specificity:
Prior NK2 agonists suffered from poor selectivity, confounding pharmacological studies. [β-Ala⁸]-NKA(4-10) (also designated MEN 10210) was engineered to:
Table 2: Key Structural Features of [β-Ala⁸]-NKA(4-10)
Property | Value | Biological Significance |
---|---|---|
CAS Number | 127633-71-0 (PubMed) / 122063-01-8¹ | Unique identifier for research procurement |
Molecular Formula | C₃₅H₅₆N₈O₁₀S | Peptide backbone with β-amino acid substitution |
Sequence | Asp-Ala-Phe-Val-βAla-Leu-Met-NH₂ | βAla⁸ substitution confers NK2 selectivity |
Molecular Weight | 764.93 g/mol (PubMed) / 780.94 g/mol¹ | Discrepancy due to salt form or hydration |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4